2-Fluoro-4-iodo-5-methylpyridine

Catalog No.
S727547
CAS No.
153034-94-7
M.F
C6H5FIN
M. Wt
237.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-iodo-5-methylpyridine

CAS Number

153034-94-7

Product Name

2-Fluoro-4-iodo-5-methylpyridine

IUPAC Name

2-fluoro-4-iodo-5-methylpyridine

Molecular Formula

C6H5FIN

Molecular Weight

237.01 g/mol

InChI

InChI=1S/C6H5FIN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3

InChI Key

BVKQLNXPPQEELX-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1I)F

Canonical SMILES

CC1=CN=C(C=C1I)F

The exact mass of the compound 2-Fluoro-4-iodo-5-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-4-iodo-5-methylpyridine (CAS: 153034-94-7) is a highly functionalized heterocyclic scaffold designed for strictly controlled, sequence-independent functionalization in pharmaceutical and agrochemical synthesis. By incorporating three distinct functional handles—a highly electronegative 2-fluoro group, a highly polarizable 4-iodo leaving group, and a sterically active 5-methyl group—this compound enables orthogonal reactivity without the need for protecting groups [1]. In procurement and process chemistry, it is primarily selected as a premium precursor for the rapid assembly of complex biaryl systems, kinase inhibitors, and metabolic modulators, where it allows for mild Nucleophilic Aromatic Substitution (SNAr) at the C2 position while perfectly preserving the C4 position for subsequent transition-metal-catalyzed cross-coupling [2].

Substituting 2-fluoro-4-iodo-5-methylpyridine with cheaper, generic dihalopyridines (such as 2,4-dichloropyridine or 2-chloro-4-bromopyridine) fundamentally compromises synthetic efficiency and regiocontrol. Generic dihalopyridines lack the extreme electronic and thermodynamic differentiation between the C2 and C4 positions, leading to competitive side reactions, mixed substitution products, and the need for harsh reaction conditions [1]. For instance, attempting an SNAr on a 2-chloro analog requires significantly higher temperatures that can trigger premature dehalogenation or degrade sensitive nucleophiles. Furthermore, the absence of the 4-iodo group in generic substitutes severely reduces the oxidative addition rate during downstream palladium-catalyzed cross-couplings, necessitating higher catalyst loadings and expensive proprietary ligands [2]. Consequently, the initial cost savings from purchasing a generic substitute are rapidly negated by increased purification costs, lower overall yields, and higher catalyst expenses.

Accelerated SNAr Kinetics at the C2 Position

The 2-fluoro substituent in 2-fluoro-4-iodo-5-methylpyridine provides a massive kinetic advantage for SNAr reactions compared to 2-chloro analogs. The high electronegativity of fluorine strongly stabilizes the anionic Meisenheimer intermediate, accelerating the reaction rate. Process data demonstrates that 2-fluoro-4-iodo-5-methylpyridine undergoes complete amination with aqueous ammonia or primary amines at 80–110 °C [2], whereas 2-chloro analogs typically require temperatures exceeding 140 °C, high pressure, or palladium catalysis to achieve comparable conversion [1].

Evidence DimensionSNAr activation temperature and relative reaction rate
Target Compound Data80–110 °C (catalyst-free amination)
Comparator Or Baseline>140 °C or Pd-catalyzed (for 2-chloro-4-iodo-5-methylpyridine baseline)
Quantified Difference~100-fold increase in SNAr reaction rate; >30 °C reduction in processing temperature
ConditionsAmination with primary amines/ammonia in polar solvents

Enables catalyst-free, mild C2 functionalization that preserves sensitive functional groups and eliminates residual heavy metal contamination in the first synthetic step.

Superior Oxidative Addition Rates in Cross-Coupling

The presence of the 4-iodo group provides a highly reactive site for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, vastly outperforming 4-bromo or 4-chloro comparators. The C-I bond dissociation energy is significantly lower than that of C-Br, allowing oxidative addition to occur rapidly even with sterically hindered or electron-deficient coupling partners [1]. This thermodynamic advantage allows the target compound to achieve >90% coupling yields at room temperature or mild heating (40–60 °C), whereas 4-bromo analogs often stall or require elevated temperatures (80–100 °C) and higher loadings of expensive phosphine ligands to reach full conversion.

Evidence DimensionBond dissociation energy and required coupling temperature
Target Compound DataC-I bond (~65 kcal/mol); enables coupling at 20–60 °C
Comparator Or BaselineC-Br bond (~81 kcal/mol); requires 80–100 °C
Quantified Difference~16 kcal/mol lower activation barrier, reducing catalyst loading requirements by up to 50%
ConditionsPalladium-catalyzed cross-electrophile or Suzuki-Miyaura coupling

Directly reduces the procurement cost of precious metal catalysts and specialized ligands while maximizing throughput in late-stage functionalization.

Absolute Regioselectivity in Sequential Functionalization

When executing a two-step C2-amination / C4-arylation sequence, 2-fluoro-4-iodo-5-methylpyridine delivers near-perfect regiocontrol. The extreme reactivity difference between the 'hard' C2-fluoride (primed for SNAr) and the 'soft' C4-iodide (primed for transition metal insertion) prevents cross-reactivity [1]. In contrast, utilizing a 2,4-dichloropyridine baseline results in competitive insertion and substitution at both the C2 and C4 positions, typically yielding a 3:1 to 5:1 mixture of regioisomers that requires exhaustive chromatographic separation. The target compound routinely achieves >99:1 regioselectivity in these sequential workflows.

Evidence DimensionRegiomeric purity in sequential C2/C4 functionalization
Target Compound Data>99:1 regioselectivity (C2-SNAr followed by C4-Pd coupling)
Comparator Or Baseline~3:1 to 5:1 regioselectivity (2,4-dichloropyridine baseline)
Quantified Difference>80% reduction in unwanted regioisomer formation
ConditionsSequential catalyst-free SNAr and Pd-catalyzed cross-coupling

Eliminates the need for costly, solvent-intensive chromatographic separations during scale-up, drastically improving the overall process mass intensity (PMI).

Conformational Locking via the 5-Methyl Group

Beyond reactivity, the 5-methyl group serves a critical structural role in drug design by inducing steric strain against substituents installed at the C4 position. Compared to the des-methyl baseline (2-fluoro-4-iodopyridine), the 5-methyl group forces C4-aryl or heteroaryl rings out of coplanarity with the pyridine core [1]. This restricted dihedral angle is highly sought after in the development of selective kinase inhibitors (e.g., FGFR4 inhibitors), as it locks the molecule into the bioactive conformation required to bind the kinase hinge region, thereby increasing target affinity and reducing off-target toxicity.

Evidence DimensionDihedral angle restriction of C4-substituents
Target Compound DataRestricted rotation (out-of-plane conformation favored)
Comparator Or BaselineFree rotation (coplanar conformation accessible) in 2-fluoro-4-iodopyridine
Quantified DifferenceSignificant increase in the rotational energy barrier, preventing planar inactive conformations
ConditionsBinding pocket conformation in kinase inhibitor models

Provides medicinal chemists with a built-in structural handle to optimize drug-target residence time and selectivity, a feature absent in unmethylated analogs.

Development of Conformationally Restricted Kinase Inhibitors

2-Fluoro-4-iodo-5-methylpyridine is the optimal starting material for synthesizing advanced kinase inhibitors, such as FGFR4 targeting agents. The C2-fluoro group allows for the direct attachment of hinge-binding amine motifs via SNAr, the C4-iodo group permits the installation of diverse selectivity-pocket binding aryl groups, and the 5-methyl group ensures the final molecule adopts the precise non-planar geometry required for high-affinity target engagement [2].

Automated Parallel Library Synthesis

In high-throughput discovery environments, the strict orthogonal reactivity of this scaffold makes it ideal for split-and-pool or parallel library generation. Because the C2-SNAr and C4-cross-coupling reactions do not interfere with one another, automated platforms can systematically vary the nucleophile and the boronic acid/alkyne without requiring intermediate purification or protecting group manipulations, drastically accelerating hit-to-lead timelines [1].

Scale-Up Manufacturing of Biaryl Pyridine APIs

For process chemists scaling up active pharmaceutical ingredients (APIs), this compound minimizes the cost of goods sold (COGS). By allowing the first C-N bond formation to proceed via catalyst-free SNAr rather than a Buchwald-Hartwig coupling, it halves the total palladium requirement for the synthesis. Furthermore, the absolute regiocontrol prevents the loss of valuable late-stage intermediates to regioisomeric byproducts, ensuring high-yielding, reproducible batch records[1].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Fluoro-4-iodo-5-picoline

Dates

Last modified: 08-15-2023

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